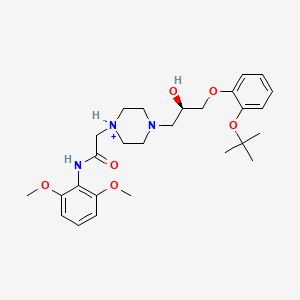
(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the tert-butoxyphenoxy and dimethoxyphenyl groups. Common reagents used in these reactions include bases, acids, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine core is known to interact with various biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide could be explored for its therapeutic potential. Piperazine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties, among others.
Industry
In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These might include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide might include other piperazine derivatives with similar structural features. Examples could include:
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness
What sets ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H40N3O6+ |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-[2-[(2-methylpropan-2-yl)oxy]phenoxy]propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C27H39N3O6/c1-27(2,3)36-22-10-7-6-9-21(22)35-19-20(31)17-29-13-15-30(16-14-29)18-25(32)28-26-23(33-4)11-8-12-24(26)34-5/h6-12,20,31H,13-19H2,1-5H3,(H,28,32)/p+1/t20-/m1/s1 |
InChI Key |
AXNDEPBAMHJSRD-HXUWFJFHSA-O |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC=C1OC[C@@H](CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1OCC(CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















